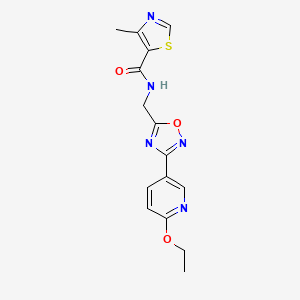

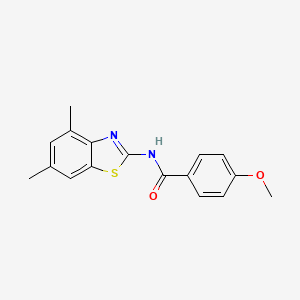

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

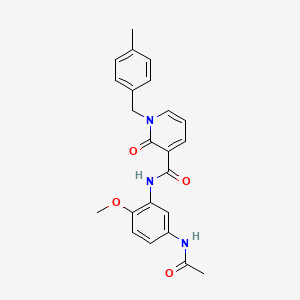

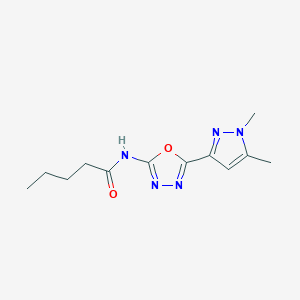

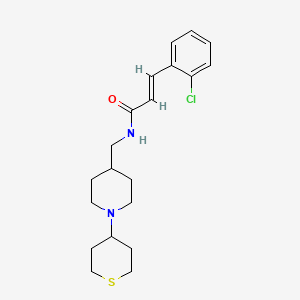

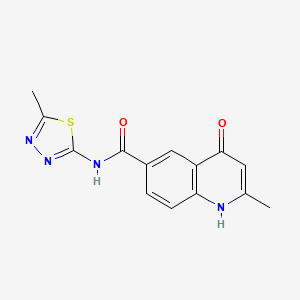

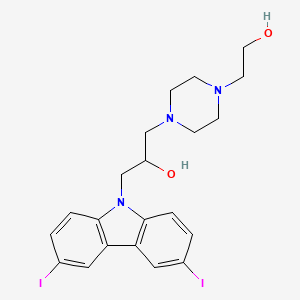

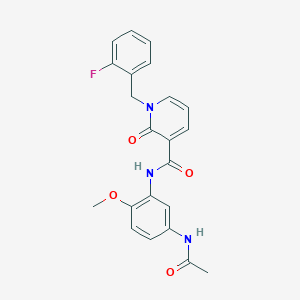

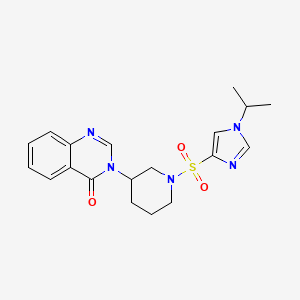

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the amide group would be key structural features. The presence of the methoxy group (-OCH3) and the benzothiazole ring suggests potential sites for further chemical reactions .Aplicaciones Científicas De Investigación

Radiotracer Development

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also referred to as [11C]L-159,884, has been developed as a radiolabeled, nonpeptide angiotensin II antagonist. This compound has shown potential for angiotensin II, AT1 receptor imaging, which is crucial in cardiovascular research and diagnostics (Hamill et al., 1996).

Crystal Growth and Optical Studies

Research into the synthesis and crystal growth of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) has been conducted. Studies have focused on its crystal structure, optical properties, thermal behavior, and potential antibacterial and antifungal activities. This compound's second harmonic generation (SHG) efficiency has also been explored, showing promise in nonlinear optical applications (Prabukanthan et al., 2020).

Photodynamic Therapy for Cancer Treatment

Derivatives of benzothiazole, such as N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in PDT (Pişkin et al., 2020).

Anticonvulsant Activity

Compounds structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide have been synthesized and evaluated for their anticonvulsant activity. These studies are significant for developing new treatments for epilepsy and related neurological disorders (Koçyiğit-Kaymakçıoğlu et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors, particularly against steel in acidic environments. This research is pivotal in material science for enhancing the lifespan and durability of metals (Hu et al., 2016).

Direcciones Futuras

The future directions for research on a compound like this could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, or its behavior under different reaction conditions .

Propiedades

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVMUDVEDFANGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2628398.png)

![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)

![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)

![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)